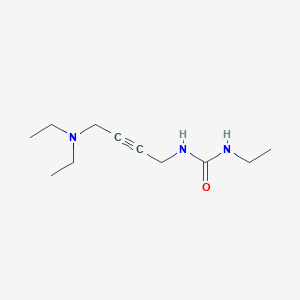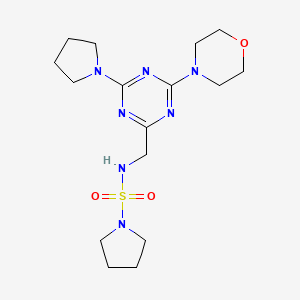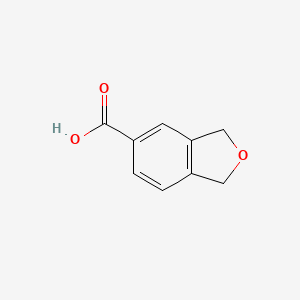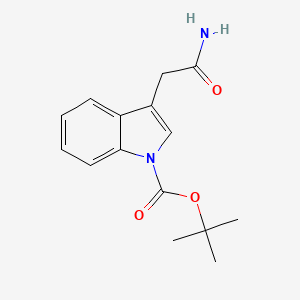
1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(diethylamino)but-2-yn-1-yl” is a carboxylic ester resulting from the formal condensation of the carboxy group of cyclohexyl (hydroxy)phenylacetic acid with the hydroxy group of 4-(diethylamino)but-2-yn-1-ol .
Synthesis Analysis
The synthesis of a related compound, “4-(Diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate”, involves the preparation of 4-(DIETHYLAMINO)-2-BUTYNYL alpha phenyl cyclohexane glycolate (1) according to the procedures described in U.S. Patent No. 5,973,182 .Molecular Structure Analysis
The InChI code for a related compound, “4-(diethylamino)-2-butynyl cyclohexyl (hydroxy)phenylacetate”, is 1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3 .Physical And Chemical Properties Analysis
The related compound “4-(diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate” has a molecular weight of 357.49 g/mol . It has a Log Po/w (iLOGP) of 4.3, indicating its lipophilicity .Applications De Recherche Scientifique
DNA Interaction and Antiproliferative Effects
Research on analogs of "1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea" indicates significant interaction with DNA structures, leading to potential antiproliferative effects. For instance, substituted anthraquinones related to doxorubicin and mitoxantrone have shown the ability to intercalate into DNA. These interactions affect the DNA's physical properties and biological functions, which could be harnessed for therapeutic purposes, particularly in cancer research (Islam et al., 1985).
Synthetic Chemistry and Molecular Design
The compound's structure is reminiscent of functionalities used in the synthesis of various heterocyclic compounds and scaffolds, which are crucial in medicinal chemistry. Studies have explored the synthesis of novel scaffolds with potential as urease inhibitors, indicating the relevance of similar structures in the development of new therapeutic agents (Nazir et al., 2018). These compounds have been tested for their inhibitory potential against specific enzymes, showing competitive inhibition which could be valuable in drug discovery and design.
Material Science and CO2 Capture
Compounds with similar functionalities have been investigated for their potential in CO2 capture technologies. For example, 4-Diethylamino-2-butanol (DEAB), a compound with related functional groups, has been studied for its absorption capabilities of CO2 in hollow fiber membrane contactors. This research suggests potential applications of "1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea" in environmental science, particularly in the development of novel materials for gas separation and capture processes (Masoumi et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
1-[4-(diethylamino)but-2-ynyl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-4-12-11(15)13-9-7-8-10-14(5-2)6-3/h4-6,9-10H2,1-3H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJQWBMBZLSCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC#CCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2574771.png)
![3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2574776.png)



![8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2574783.png)
![6-Chloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2574784.png)




![3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2574791.png)
![Ethyl 7-(3-phenoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2574793.png)
![2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2574794.png)